molecular formula C6H10N2O2Se B14603238 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione CAS No. 58172-46-6

5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione

Cat. No.: B14603238
CAS No.: 58172-46-6
M. Wt: 221.13 g/mol
InChI Key: VBMUJTYUKATBSF-UHFFFAOYSA-N
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Description

5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is a compound belonging to the class of imidazolidinones, which are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions . Imidazolidinones are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the amidation of phenylalanine with methylamine followed by a condensation reaction with acetone . Another method includes the use of urea, sodium hydride, and sodium ethoxide under reflux conditions . Additionally, the Debus-Radziszewski synthesis and Wallach synthesis are also employed for the preparation of imidazolidinones .

Industrial Production Methods

Industrial production of imidazolidinones often involves continuous flow synthesis techniques, which allow for efficient and scalable production. For instance, the iodination of 1H-imidazole using 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione as the iodination reagent is a notable method .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione involves the formation of an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions . Additionally, it acts as a dual inhibitor of TNKS-1 and TNKS-2, which are involved in the regulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is unique due to its methylselanyl group, which imparts distinct chemical properties and potential biological activities. This compound’s ability to act as a dual inhibitor of TNKS-1 and TNKS-2 further distinguishes it from other similar compounds .

Properties

CAS No.

58172-46-6

Molecular Formula

C6H10N2O2Se

Molecular Weight

221.13 g/mol

IUPAC Name

5-(2-methylselanylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2Se/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)

InChI Key

VBMUJTYUKATBSF-UHFFFAOYSA-N

Canonical SMILES

C[Se]CCC1C(=O)NC(=O)N1

Origin of Product

United States

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